6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Description
6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Properties
Molecular Formula |
C16H15N5O3 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
6-amino-4-(4-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H15N5O3/c1-2-3-12-14-13(9-4-6-10(7-5-9)21(22)23)11(8-17)15(18)24-16(14)20-19-12/h4-7,13H,2-3,18H2,1H3,(H,19,20) |
InChI Key |
FJWJXSNJTASXNK-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. Various catalysts such as nano-eggshell/Ti(IV), CoCeO2 nanoparticles, and choline chloride/thiourea have been used to facilitate this reaction . The reaction is usually carried out under mild conditions, often at room temperature, and can be performed in aqueous media or under solvent-free conditions .
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign reagents and reaction conditions, are often applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative .
Scientific Research Applications
6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Pharmaceuticals: It is used in the development of new drugs due to its potential therapeutic effects.
Catalysis: The compound can be used as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
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